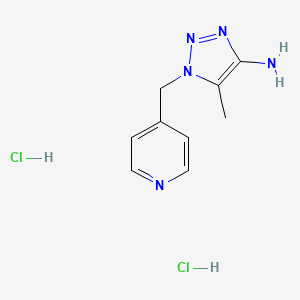

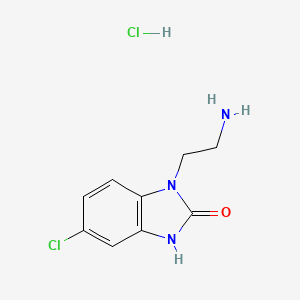

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

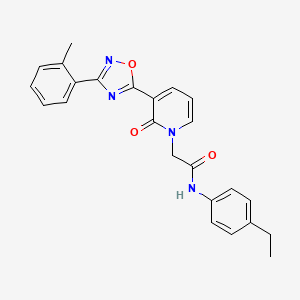

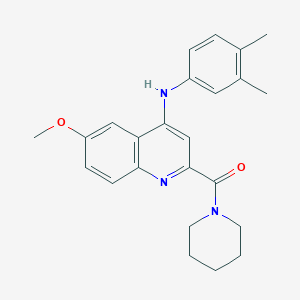

The compound “3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This compound has an aminoethyl group at the 3-position and a chlorine atom at the 6-position of the benzimidazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzimidazole precursor with an appropriate chlorinating agent to introduce the chlorine atom at the 6-position. The 2-aminoethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, which is a fused ring structure consisting of a benzene ring and an imidazole ring . The presence of the chlorine atom and the 2-aminoethyl group would also be key features of the molecular structure.Chemical Reactions Analysis

As a benzimidazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the aminoethyl group could allow for reactions involving the nitrogen atom, such as the formation of amides or amines. The chlorine atom could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its aromaticity and stability. The chlorine atom and the aminoethyl group could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Antiviral Research

EN300-26678740 has shown potential in antiviral research due to its structural similarity to other benzimidazole derivatives known for their antiviral properties. Benzimidazoles have been studied for their ability to inhibit viral replication by targeting viral enzymes and proteins . This makes EN300-26678740 a candidate for further investigation in the development of antiviral therapies.

Anticancer Studies

Benzimidazole derivatives, including EN300-26678740, are of interest in anticancer research. These compounds can interfere with microtubule formation, which is crucial for cell division . By disrupting microtubules, EN300-26678740 may inhibit the proliferation of cancer cells, making it a potential candidate for chemotherapy drug development.

Neuroprotective Agents

EN300-26678740 may have applications in neuroprotection due to its structural properties. Benzimidazole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis . This suggests that EN300-26678740 could be explored for its potential to prevent or treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O.ClH/c10-6-1-2-8-7(5-6)12-9(14)13(8)4-3-11;/h1-2,5H,3-4,11H2,(H,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVGWVNQWZHBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N2CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

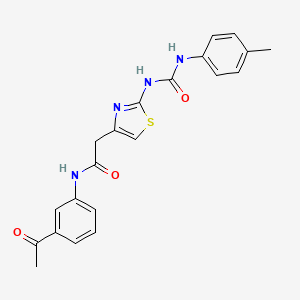

![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)

![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)

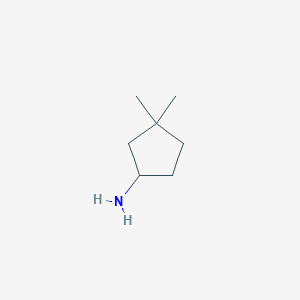

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)